molecular formula C17H23N3O3S B2908697 N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide CAS No. 1252505-68-2

N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide

Cat. No.: B2908697
CAS No.: 1252505-68-2
M. Wt: 349.45
InChI Key: KHPDGPQARZKVLI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a diethylsulfamoyl group, and a methylbenzamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclobutyl intermediate: This step involves the reaction of a suitable cyclobutane derivative with a cyanating agent under controlled conditions to introduce the cyano group.

    Introduction of the diethylsulfamoyl group: The cyanocyclobutyl intermediate is then reacted with a diethylsulfamoyl chloride in the presence of a base to form the diethylsulfamoyl derivative.

    Coupling with N-methylbenzamide: Finally, the diethylsulfamoyl intermediate is coupled with N-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)benzamide
  • (1-cyanocyclobutyl)methyl 4-methylbenzene-1-sulfonate
  • benzyl (1-cyanocyclobutyl)carbamate

Uniqueness

N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide is unique due to the presence of the diethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(diethylsulfamoyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-20(5-2)24(22,23)15-9-6-8-14(12-15)16(21)19(3)17(13-18)10-7-11-17/h6,8-9,12H,4-5,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPDGPQARZKVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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